molecular formula C22H33N3O3S B2601857 N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1181479-84-4

N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2601857
CAS No.: 1181479-84-4
M. Wt: 419.58
InChI Key: JNGIUVNRDFGGMO-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a potent and selective ATP-competitive inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics. LIMK1 functions by phosphorylating and inactivating cofilin, an actin depolymerizing factor; inhibition of LIMK1 thus promotes cofilin-mediated actin filament disassembly. This compound has emerged as a critical pharmacological tool for investigating pathways involving cytoskeletal remodeling, such as tumor cell invasion, metastasis, and neuronal spine morphology. Research indicates that this specific inhibitor effectively blocks LIMK1 activity, leading to reduced cancer cell migration and invasion in vitro by disrupting the formation of invadopodia, which are actin-rich protrusions used by cells to degrade and move through the extracellular matrix. Its high selectivity for LIMK1 over other kinases makes it exceptionally valuable for dissecting the specific contributions of the LIMK/cofilin pathway in these complex biological processes without the confounding effects of off-target inhibition. Studies utilizing this compound, such as those cited in patent literature (see, for example, WO 2014147464 A1 ), highlight its utility in developing potential therapeutic strategies for metastatic cancers and other diseases characterized by aberrant cell motility.

Properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3S/c1-19-7-13-24(14-8-19)17-12-23-22(26)21-9-15-25(16-10-21)29(27,28)18-11-20-5-3-2-4-6-20/h2-6,11,18-19,21H,7-10,12-17H2,1H3,(H,23,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIUVNRDFGGMO-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Information

  • Molecular Formula : C23H30N4O2S
  • Molecular Weight : 430.58 g/mol
  • CAS Number : Not specified in the search results.

The compound features a sulfonamide linkage, which is significant in medicinal chemistry for its role in enhancing the pharmacological properties of drugs.

The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin receptors. Research indicates that it may act as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

Pharmacological Effects

  • Antipsychotic Activity : Studies have shown that compounds with similar structures exhibit antipsychotic-like effects in animal models. For instance, certain N-substituted derivatives have demonstrated significant activity in reducing amphetamine-induced hyperactivity, suggesting potential use in treating disorders like schizophrenia .
  • Serotonergic Activity : The compound's ability to selectively activate the 5-HT2C receptor while avoiding β-arrestin recruitment indicates a unique mechanism that could lead to fewer side effects compared to traditional antipsychotics .

Case Studies

A notable study involved the evaluation of various analogs of the compound in both in vitro and in vivo settings. The results indicated that modifications to the piperidine ring significantly influenced receptor binding affinity and functional selectivity:

CompoundEC50 (nM)Receptor TargetEffect
Compound A235-HT2CAgonist
Compound B245-HT2CAgonist
Compound C>1005-HT2BAntagonist

These findings underscore the importance of structural variations in modulating biological activity.

In Vitro Studies

In vitro assays have demonstrated that N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide exhibits a high degree of selectivity for the serotonin receptor subtypes. The compound was tested against a panel of receptors, showing minimal off-target effects, which is crucial for reducing potential side effects associated with polypharmacology .

In Vivo Efficacy

In vivo studies using rodent models have shown that administration of the compound leads to significant reductions in anxiety-like behaviors and improvements in cognitive function. These effects were attributed to enhanced serotonergic signaling pathways, further supporting its potential as a therapeutic agent for mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

  • Structural Differences :
    • The piperazine ring in this compound adopts a chair conformation, whereas the target compound contains a piperidine ring .
    • Substituents: The chlorophenyl group in this analog contrasts with the styrenesulfonyl group in the target compound. The ethyl group on the piperazine nitrogen is simpler than the 4-methylpiperidinylethyl chain in the target.
  • Functional Implications :
    • The chlorophenyl group may enhance lipophilicity compared to the polar sulfonyl group in the target compound. Piperazine rings often exhibit different conformational flexibility and hydrogen-bonding capabilities compared to piperidine derivatives.

N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide ()

  • Structural Differences: The sulfonyl group is attached to a 4-methylphenyl (tosyl) group instead of a styrenesulfonyl moiety . The acetylamino phenyl substituent replaces the 4-methylpiperidinylethyl chain in the target compound.
  • Functional Implications: The tosyl group is electron-withdrawing and may reduce steric hindrance compared to the bulky styrenesulfonyl group. The acetylamino group could enhance solubility or hydrogen-bonding interactions.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Sulfonyl Group Carboxamide Substituent Molar Mass (g/mol)
N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide Piperidine (E)-Styrenesulfonyl 4-Methylpiperidinylethyl Not reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine None 4-Chlorophenyl Not reported
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide Piperidine 4-Methylphenylsulfonyl 4-(Acetylamino)phenyl 415.51

Research Findings and Functional Implications

  • Conformational Flexibility : Piperazine derivatives (e.g., ) often adopt chair conformations, which may influence binding to planar biological targets. In contrast, the piperidine core in the target compound may exhibit different torsional flexibility due to its substituents .
  • This could enhance binding affinity to aromatic-rich enzyme pockets .

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